molecular formula C10H12BrFOS B14759923 (2-Bromo-6-fluoro-3-isopropoxyphenyl)(methyl)sulfane

(2-Bromo-6-fluoro-3-isopropoxyphenyl)(methyl)sulfane

Cat. No.: B14759923
M. Wt: 279.17 g/mol
InChI Key: OYBVUZQCMSVOSS-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-3-isopropoxyphenyl)(methyl)sulfane is an organic compound with a complex structure that includes bromine, fluorine, isopropoxy, and methylsulfane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluoro-3-isopropoxyphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-3-isopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

(2-Bromo-6-fluoro-3-isopropoxyphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
  • (2-Bromo-6-fluoro-3-ethoxyphenyl)(methyl)sulfane
  • (2-Bromo-6-fluoro-3-propoxyphenyl)(methyl)sulfane

Uniqueness

(2-Bromo-6-fluoro-3-isopropoxyphenyl)(methyl)sulfane is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H12BrFOS

Molecular Weight

279.17 g/mol

IUPAC Name

3-bromo-1-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H12BrFOS/c1-6(2)13-8-5-4-7(12)10(14-3)9(8)11/h4-6H,1-3H3

InChI Key

OYBVUZQCMSVOSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)SC)Br

Origin of Product

United States

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